delta6,7-Baccatin III
Overview
Description
Delta6,7-Baccatin III is a diterpenoid compound that serves as a crucial precursor in the biosynthesis of paclitaxel, a well-known anticancer agentThis compound is characterized by its complex molecular structure, which includes a tricyclic carbon skeleton and multiple functional groups that contribute to its biological activity .
Mechanism of Action
Target of Action
Delta6,7-Baccatin III is a crucial precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .
Mode of Action
The mode of action of this compound involves its conversion into Baccatin III, which is then used in the synthesis of paclitaxel . This conversion is facilitated by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), which is expressed in microbial strains for the biotransformation of 10-deacetylbaccatin III (10-DAB), another crucial precursor .
Biochemical Pathways
The biochemical pathway of this compound involves the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . The promotion effects of glycerol supply and slightly acidic conditions with a low temperature on the catalysis of recombinant TcDBAT strain were clarified using 10-DAB as substrate .
Result of Action
The result of this compound’s action is the production of Baccatin III, a key precursor in the synthesis of paclitaxel . Paclitaxel is a potent anticancer drug that inhibits microtubule dynamics in actively replicating cells .
Action Environment
The action of this compound is influenced by environmental factors such as the availability of glycerol and slightly acidic conditions with a low temperature . These factors have been shown to promote the catalysis of the recombinant TcDBAT strain, thereby enhancing the production of Baccatin III .
Biochemical Analysis
Biochemical Properties
Delta6,7-Baccatin III interacts with several enzymes and proteins in its biochemical reactions. It is a key precursor in the biosynthesis pathway of paclitaxel . The production of this compound involves key steps in the paclitaxel biosynthetic pathway in yew and has been reconstituted in a heterologous host .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of this compound involves the promotion effects of glycerol supply and slightly acidic conditions with a low-temperature on the catalysis of recombinant TcDBAT strain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the complex molecular structure of paclitaxel .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Metabolic Pathways
This compound is involved in the metabolic pathways of the paclitaxel biosynthesis . It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Delta6,7-Baccatin III can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the use of 10-deacetylbaccatin III as a substrate. The key enzyme, 10-deacetylbaccatin III-10-O-acetyltransferase, catalyzes the acetylation of 10-deacetylbaccatin III to produce this compound . The reaction conditions typically involve the use of acetyl-CoA as an acetyl donor, with optimal conditions including a pH of 7.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from renewable sources such as Taxus needles. The extraction process involves the use of whole-cell biotransformation, where microbial strains expressing the necessary enzymes are used to convert 10-deacetylbaccatin III into this compound . This method is advantageous due to its sustainability and efficiency in utilizing renewable resources .
Chemical Reactions Analysis
Types of Reactions
Delta6,7-Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with enhanced biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .
Scientific Research Applications
Delta6,7-Baccatin III has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in the biosynthesis of paclitaxel and its interactions with biological systems.
Comparison with Similar Compounds
Delta6,7-Baccatin III is unique due to its specific role in the biosynthesis of paclitaxel. Similar compounds include:
10-Deacetylbaccatin III: A precursor to this compound, used in the same biosynthetic pathway.
Baccatin V: Another taxane derivative with similar structural features but different biological activities.
Paclitaxel: The final product in the biosynthesis pathway, known for its potent anticancer properties.
This compound stands out due to its specific functional groups and its critical role in the synthesis of paclitaxel, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKORGTAVTDVIOM-KSGSGGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447899 | |
Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158830-50-3 | |
Record name | 4,10beta-Bis(acetyloxy)-1,13alpha-dihydroxy-9-oxo-4alpha,5beta-5,20-epoxytaxa-6,11-dien-2alpha-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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